Daminozide
Overview
Description
Daminozide, also known as 4-(2,2-dimethylhydrazin-1-yl)-4-oxobutanoic acid, is a plant growth regulator. It was first registered for use on fruits intended for human consumption in 1963 by the Uniroyal Chemical Company. This compound is primarily used to improve the quality and shelf life of fruits by affecting flow-bud initiation, fruit-set maturity, fruit firmness, and coloring .
Mechanism of Action
Target of Action
Daminozide, also known as Alar, is a plant growth regulator that primarily targets the gibberellic acid (GA) biosynthesis pathway . It is known to inhibit the 2-oxoglutarate-dependent dioxygenase activity in the GA biosynthesis pathway . In addition, this compound has been found to selectively inhibit the KDM2/7 family of human JmjC histone demethylases .
Mode of Action
The mode of action of this compound involves its interaction with its targets to inhibit their function. In the case of the GA biosynthesis pathway, this compound blocks the 3β-hydroxylation from GA20 to GA1 . This inhibition of GA biosynthesis leads to a decrease in plant growth, particularly in terms of stem elongation . For the KDM2/7 family of human JmjC histone demethylases, this compound binds within the 2OG binding site and chelates the iron ion located in this pocket, thus blocking enzyme activity .
Biochemical Pathways
This compound affects the gibberellic acid (GA) biosynthesis pathway, leading to a decrease in plant growth . It also impacts the flavonoid biosynthesis pathway involved in flower color . Furthermore, this compound has been found to increase the steviol glycoside content in stevia by blocking ent-kaurenoic acid entry to the GA synthesis pathway .
Result of Action
The primary result of this compound’s action is a reduction in plant growth, particularly in terms of stem elongation . It also affects flower color by impacting the flavonoid biosynthesis pathway . In human cells, this compound has been found to inhibit the activity of the KDM2/7 family of human JmjC histone demethylases .
Action Environment
This compound’s action can be influenced by environmental factors. It is relatively non-toxic to mammals but has a high potential for bioaccumulation . The effectiveness of this compound can also be influenced by factors such as light conditions and the presence of other compounds in the environment .
Biochemical Analysis
Biochemical Properties
Daminozide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is known to inhibit the gibberellin biosynthesis pathway, which regulates plant growth and development . Specifically, this compound inhibits 2-oxoglutarate-dependent dioxygenases involved in the conversion of inactive gibberellins to their bioactive forms . This inhibition leads to reduced internode elongation and more compact plant growth. Additionally, this compound has been shown to interact with antioxidant enzymes such as catalase, superoxide dismutase, and glutathione-s-transferase, leading to oxidative stress in treated organisms .
Cellular Effects
This compound has been observed to induce various cellular effects, particularly in plant and animal cells. In plants, it enhances the vigor and yield of certain metabolites, such as steviol glycosides in Stevia rebaudiana . In animal models, this compound disrupts the cellular antioxidant system, leading to decreased levels of total thiol content and reduced activities of antioxidant enzymes . This disruption increases the vulnerability of cells to free radical-induced molecular damage. Additionally, this compound has been shown to reduce acetylcholinesterase activity, contributing to its neurotoxic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the activity of 2-oxoglutarate-dependent dioxygenases by chelating the metal within the enzyme’s active site through its hydrazide carbonyl and dimethylamino groups . This inhibition disrupts the gibberellin biosynthesis pathway, leading to reduced plant growth. In animal models, this compound-induced oxidative stress is characterized by decreased levels of antioxidant enzymes and increased vulnerability to free radical damage . The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can induce oxidative stress and disrupt antioxidant enzyme systems in a time-dependent manner . Long-term exposure to this compound has been associated with cumulative neurotoxic effects, including reduced acetylcholinesterase activity and increased oxidative damage . Additionally, this compound’s stability and degradation in various environments can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to induce mild oxidative stress and disrupt antioxidant enzyme activities . At higher doses, the compound can cause significant neurotoxic effects, including reduced acetylcholinesterase activity and increased oxidative damage . These toxic effects are dose-dependent and can lead to adverse health outcomes in exposed organisms .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to gibberellin biosynthesis and antioxidant defense. By inhibiting 2-oxoglutarate-dependent dioxygenases, this compound disrupts the conversion of inactive gibberellins to their bioactive forms, affecting plant growth and development . Additionally, this compound’s interaction with antioxidant enzymes such as catalase, superoxide dismutase, and glutathione-s-transferase influences metabolic flux and metabolite levels, leading to oxidative stress .
Transport and Distribution
This compound is highly soluble in water and volatile, which affects its transport and distribution within cells and tissues . It is not expected to leach to groundwater but can be persistent in some water systems . In plants, this compound is transported through the vascular system and accumulates in various tissues, influencing growth and development . In animal models, this compound has been detected in all body tissues, with the highest levels found in the liver and kidney .
Subcellular Localization
Studies have shown that this compound can disrupt subcellular antioxidant enzyme systems, leading to oxidative stress and cellular damage . The compound’s ability to chelate metals within enzyme active sites suggests that it may localize to specific cellular compartments where these enzymes are active .
Preparation Methods
Synthetic Routes and Reaction Conditions
Daminozide is synthesized through a chemical reaction between succinic anhydride and 1,1-dimethylhydrazine. The reaction involves the formation of an intermediate, which is then hydrolyzed to produce this compound .
Industrial Production Methods
In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Daminozide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various by-products.
Reduction: It can be reduced under specific conditions to yield different compounds.
Substitution: This compound can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or amines are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives and carboxylic acids .
Scientific Research Applications
Daminozide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: It is used in agriculture to improve the quality and shelf life of fruits and ornamental plants.
Comparison with Similar Compounds
Similar Compounds
2-oxoglutaric acid: Shares a similar chemical structure and also binds to 2-oxoglutarate-dependent dioxygenases.
Paclobutrazol: Another plant growth regulator that inhibits gibberellin biosynthesis.
Uniconazole-P: Similar to paclobutrazol, it inhibits early gibberellin biosynthesis cytochrome P450-dependent monooxygenases.
Uniqueness
Daminozide is unique in its dual role as both a plant growth regulator and a potential inhibitor of histone demethylase. This dual functionality makes it a valuable compound in both agricultural and medical research .
Properties
IUPAC Name |
4-(2,2-dimethylhydrazinyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-8(2)7-5(9)3-4-6(10)11/h3-4H2,1-2H3,(H,7,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQGZXFMHARMLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Record name | SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE | |
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DSSTOX Substance ID |
DTXSID9020370 | |
Record name | Daminozide | |
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Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Succinic acid 2,2-dimethylhydrazide appears as odorless white crystals or powder. (NTP, 1992), White solid; [HSDB] White crystals; [MSDSonline] | |
Record name | SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE | |
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Record name | Daminozide | |
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Solubility |
1 to 10 mg/mL at 75 °F (NTP, 1992), 25 g/kg acetone; 50 g/kg methanol; it is insol in simple hydrocarbons, In water, 1X10+5 mg/L at 25 °C | |
Record name | SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE | |
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Vapor Pressure |
less than 0.0000750 mmHg at 68 °F (NTP, 1992), 0.0002 [mmHg], 2X10-4 mm Hg at 23 °C | |
Record name | SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE | |
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Impurities |
The commercial product is contaminated with 0.005% /unsymmetrical dimethylhydrazine/. | |
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Color/Form |
WHITE CRYSTALLINE SOLID | |
CAS No. |
1596-84-5 | |
Record name | SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE | |
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Record name | Daminozide | |
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Melting Point |
309 to 311 °F (NTP, 1992), 154-155 °C | |
Record name | SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE | |
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Record name | DAMINOZIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of daminozide in plants?
A1: this compound functions by inhibiting the biosynthesis of gibberellins (GAs) []. GAs are plant hormones that play a crucial role in promoting stem elongation and other growth processes.
Q2: How does the inhibition of GA biosynthesis by this compound affect plant growth?
A2: By inhibiting GA biosynthesis, this compound reduces stem elongation, leading to more compact and sturdier plants [, , , , ]. This effect is particularly desirable in the production of ornamental plants and certain fruit crops.
Q3: Does this compound affect all plant species in the same way?
A3: No, the effectiveness of this compound in retarding plant growth varies among species and cultivars [, , , ]. Some plants, like certain tomato varieties, show inconsistent responses to this compound [].
Q4: Are there specific enzymes in the GA biosynthesis pathway that this compound targets?
A4: Research indicates that this compound inhibits the 3β-hydroxylase and, to a lesser extent, the 2β-hydroxylase enzymes involved in the later stages of GA biosynthesis []. These enzymes are responsible for the conversion of GA precursors into active GAs like GA1.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C6H12N2O3, and its molecular weight is 160.17 g/mol.
Q6: How does the application method of this compound affect its efficacy?
A6: this compound can be applied as a foliar spray or a soil drench, with varying effectiveness depending on the plant species and desired outcome [, ]. For instance, foliar applications are commonly used in ornamental plant production, while soil drenches may be preferred in certain agricultural settings.
Q7: Is the stability of this compound affected by environmental factors?
A7: Yes, environmental factors like temperature and pH can influence the degradation of this compound []. For example, heating this compound solutions, especially under acidic conditions, can lead to the formation of unsymmetrical dimethylhydrazine (UDMH) [], a potentially carcinogenic compound.
Q8: Have any structural analogs of this compound been investigated for their plant growth regulating activity?
A8: Yes, several structural analogs of this compound, including N-dimethylaminomaleamic acid and N-(dimethylamino)-methylsuccinamic acid, have been tested for their ability to reduce common scab in potatoes []. While these analogs showed some activity, their efficacy varied compared to this compound.
Q9: What structural features of this compound are essential for its GA biosynthesis inhibiting activity?
A9: this compound's structural similarity to 2-oxoglutarate, a co-substrate for GA hydroxylases, is believed to be crucial for its inhibitory activity []. This similarity allows this compound to compete with 2-oxoglutarate at the enzyme's active site, thereby blocking GA biosynthesis.
Q10: What are the potential toxicological concerns associated with this compound?
A10: One of the main concerns regarding this compound is its potential to degrade into UDMH, a suspected carcinogen [, ]. The formation of UDMH is favored under specific conditions, such as high temperatures and acidic pH, which are relevant in food processing.
Q11: Have any studies investigated the long-term effects of this compound exposure?
A11: A bioassay conducted on rats and mice found that this compound administration at high doses for 104 weeks led to the development of tumors in female rats []. While the study highlighted potential carcinogenicity, further research is needed to establish conclusive evidence and assess the risk to humans.
Q12: What analytical techniques are employed for the detection and quantification of this compound residues in food and environmental samples?
A12: Several analytical methods, including colorimetry [], gas chromatography-mass spectrometry (GC-MS) [, ], and high-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet (UV) [, ] and electrochemical detectors [], have been developed and validated for the analysis of this compound residues.
Q13: What are the challenges associated with analyzing this compound residues?
A13: One challenge is the need for sensitive and selective analytical methods to detect this compound at very low concentrations (ppb levels) [, ]. Additionally, distinguishing this compound from its degradation product, UDMH, is crucial for accurate risk assessment and regulatory purposes [].
Q14: Are there alternative plant growth regulators available that can be used in place of this compound?
A14: Yes, several alternatives to this compound exist, including paclobutrazol, uniconazole, chlormequat chloride, and ethephon [, , , , , ]. The choice of PGR depends on factors such as the specific crop, desired growth response, cost, and environmental impact.
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